1-Oxaspiro[4.5]decan-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.5]decan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c10-8-6-9(11-7-8)4-2-1-3-5-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIITUUECNJZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(CO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597641 | |
| Record name | 1-Oxaspiro[4.5]decan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-46-8 | |
| Record name | 1-Oxaspiro[4.5]decan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Oxaspiro 4.5 Decan 3 Amine and Analogues
Strategies for Spirocyclic Amine Ring Construction
The formation of the spirocyclic amine ring is the cornerstone of synthesizing 1-Oxaspiro[4.5]decan-3-amine and related compounds. Intramolecular cyclization approaches are particularly powerful in this regard, as they allow for the efficient construction of the sterically demanding spirocyclic system from a single precursor molecule. These methods offer advantages in terms of atom economy and stereochemical control.
Intramolecular Cyclization Approaches
A variety of intramolecular cyclization methods have been developed to access spirocyclic amines. These strategies often involve the formation of a key carbon-nitrogen or carbon-oxygen bond to close the heterocyclic ring, thereby establishing the spirocenter. The choice of methodology depends on the nature of the starting materials, the desired substitution patterns, and the required level of stereocontrol.
Reductive cyclization offers a direct route to spirocyclic amines from precursors containing both a carbonyl group (or its equivalent) and a nitrogen-containing functional group that can be reduced to an amine. A common strategy involves the intramolecular reductive amination of a keto-nitrile or a keto-oxime. In this approach, a suitably functionalized cyclohexanone (B45756) derivative serves as the anchor for the spirocyclic system.
For instance, a precursor containing a cyanomethyl or an oximinomethyl substituent at the alpha-position to a carbonyl group can undergo cyclization under reductive conditions. The carbonyl group is first converted into an imine or an enamine in situ, which is then reduced to form the amine, leading to the simultaneous formation of the heterocyclic ring. The choice of reducing agent is critical and can influence the stereochemical outcome of the reaction.
| Precursor Type | Nitrogen Source | Typical Reducing Agents | Product |
| Keto-nitrile | Nitrile | H₂, Raney Ni; NaBH₃CN | Spiro-amine |
| Keto-oxime | Oxime | H₂, Pd/C; Zn, AcOH | Spiro-amine |
Table 1: Reductive Cyclization Approaches to Spiro-amines
Palladium-catalyzed reactions are powerful tools for the formation of C-C and C-X (where X is a heteroatom) bonds. In the context of spirocyclic amine synthesis, palladium catalysis can be employed to facilitate intramolecular cyclization through various mechanisms, such as Heck reactions, C-H activation, or allylic substitution. These methods often proceed under mild conditions and exhibit high functional group tolerance.
For example, a palladium-catalyzed intramolecular amination of an olefin can be used to construct the heterocyclic portion of the spirocycle. A precursor containing an amine and a suitably positioned alkene can undergo cyclization in the presence of a palladium catalyst and an oxidant. The reaction proceeds via the formation of a palladium-intermediate, followed by nucleophilic attack of the amine and subsequent reductive elimination or other terminating steps.
| Catalyst System | Reaction Type | Key Intermediate |
| Pd(OAc)₂ / Ligand | Intramolecular Amino-Heck | Organopalladium |
| PdCl₂(MeCN)₂ | Aza-Wacker Cyclization | π-Allylpalladium |
Table 2: Examples of Palladium-Catalyzed Spiro-amine Synthesis
An alternative approach to oxa-spirocyclic amines involves the oxidative intramolecular hydroxycyclization of alkenes. This method, developed by Santini, provides a route to the oxaspirocycle core. The reaction typically involves an unsaturated alcohol that, upon treatment with an oxidizing agent and a suitable catalyst, undergoes cyclization to form the tetrahydrofuran (B95107) ring of the oxaspirocycle. While this method directly forms the oxa-spirocyclic core, subsequent functional group manipulations would be necessary to introduce the amine at the 3-position.
Acid-mediated aminolactone formation is a direct and efficient method for the synthesis of spirocyclic aminolactones, which can serve as precursors to this compound. This strategy typically involves the reaction of an exocyclic alkene with an aminal derived from a glyoxylate (B1226380) in the presence of a strong acid. The reaction proceeds through a cationic aminoalkylation pathway, where the alkene attacks an in situ generated iminium ion, followed by intramolecular trapping by the adjacent ester group to form the lactone ring. This method demonstrates good functional group tolerance and chemoselectivity.
| Alkene Substrate | Aminal | Acid Catalyst | Product |
| Methylenecyclohexane | Ethyl glyoxylate derived aminal | Trifluoroacetic acid (TFA) | Spiro-aminolactone |
Table 3: Acid-Mediated Spiro-aminolactone Formation
Iodocyclization has emerged as a robust and practical method for the synthesis of oxa-spirocycles. This strategy involves the treatment of an unsaturated alcohol with molecular iodine and a base. The reaction proceeds via the electrophilic activation of the alkene by iodine, followed by intramolecular attack of the hydroxyl group to form the tetrahydrofuran ring. This process yields an iodo-substituted oxa-spirocycle, which is a versatile intermediate for further functionalization.
The resulting iodide can be readily converted to an amine through a two-step sequence of azide (B81097) displacement followed by reduction. This approach allows for the efficient synthesis of a wide range of oxa-spirocyclic amines with diverse substitution patterns. The reaction conditions are generally mild and tolerate a variety of functional groups.
| Alkene Precursor | Reagents | Intermediate | Final Product |
| Cyclohexan-1-ylallyl alcohol | 1. I₂, NaHCO₃ 2. NaN₃ 3. H₂, Pd/C or PPh₃ | Iodo-oxaspiro[4.5]decane | This compound analogue |
Table 4: Synthesis of Oxa-spirocyclic Amines via Iodocyclization
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. In the context of synthesizing spirocyclic amines and lactones, 1,3-dipolar cycloadditions and Diels-Alder reactions are particularly relevant.
1,3-Dipolar Cycloadditions (e.g., Nitrone Cycloadditions)
The 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocyclic rings. chesci.com This reaction involves a 1,3-dipole, such as a nitrone, reacting with a dipolarophile, typically an alkene or alkyne, in a concerted pericyclic manner. chesci.com Specifically, the nitrone-olefin cycloaddition is a powerful technique capable of generating up to three new contiguous stereogenic centers in a single step. chem-station.com
This methodology has been successfully applied to the synthesis of various isoxazolidine (B1194047) derivatives. chesci.comchem-station.com For instance, the reaction of nitrones with oxa(aza)bicyclic alkenes provides an efficient route to fused bicyclic tetrahydroisoxazoles. rsc.org Furthermore, intramolecular 1,3-dipolar cycloadditions of nitrones have been utilized to create complex chiral molecules, such as an oxepane (B1206615) derivative from a glucose-derived nitrone. rsc.org The resulting isoxazolidines are stable and can be further functionalized, serving as valuable intermediates in the synthesis of more complex molecules. chesci.com Recent studies have also explored the selective and reversible 1,3-dipolar cycloaddition of nitrones to 2-(2-oxoindoline-3-ylidene)acetates for the synthesis of functionalized spiroisoxazolidines. mdpi.com
Diels-Alder Cycloaddition Approaches for Spirolactones
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com This reaction's reliability in constructing carbon-carbon bonds with excellent control over regio- and stereochemistry makes it a valuable tool for complex molecule synthesis. wikipedia.org
While direct synthesis of spirolactones via an intermolecular Diels-Alder reaction can be challenging, intramolecular variations offer a powerful alternative. The intramolecular Diels-Alder (IMDA) reaction of functionalized trienes has been developed to synthesize medium-ring lactones. rsc.org This approach involves creating a trienic system where the diene and dienophile are tethered, and upon heating, the cycloaddition occurs to form a bicyclic lactone. The stereochemical outcome of the cycloaddition can be influenced by existing stereocenters within the tether. rsc.org The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups and the diene with electron-donating groups. organic-chemistry.orgyoutube.com
Spirocycle Formation via Pre-formed Ring Systems
An alternative to building the spirocyclic core through cycloaddition is to start with a pre-formed cyclic ketone and append the second ring. Several methodologies have been developed for this purpose.
Stannyl (B1234572) Amine Protocol (SnAP) Reagents with Cyclic Ketones
The Stannyl Amine Protocol (SnAP) provides a direct, one-step method for the synthesis of saturated spirocyclic N-heterocycles from cyclic ketones. nih.govacs.org This method involves the condensation of a stannyl amine reagent with a cyclic ketone to form a ketimine intermediate, which then undergoes a copper(II) triflate-mediated cyclization to yield the spirocyclic amine. thieme-connect.com This approach is notable for its operational simplicity and its ability to generate N-unprotected spirocyclic amines, which are highly sought-after scaffolds in drug discovery. nih.govacs.orgresearchgate.net
The reaction conditions, particularly the use of hexafluoroisopropanol, are critical for the success of the spirocyclization. thieme-connect.com A wide array of bi- and trifunctional morpholine (B109124) and piperazine (B1678402) spirocycles have been synthesized from cyclic ketones of varying ring sizes using this protocol. thieme-connect.com
| Reactant 1 | Reactant 2 | Product | Key Features |
| Cyclic Ketone | Stannyl Amine Protocol (SnAP) Reagent | Saturated Spirocyclic N-Heterocycle | One-step synthesis, operationally simple, produces N-unprotected amines. nih.govacs.orgthieme-connect.com |
Epoxidation and Epoxide Opening Strategies
Epoxidation of a double bond within a pre-existing ring followed by intramolecular epoxide opening is a well-established strategy for constructing fused and spirocyclic ethers. The inherent ring strain of epoxides makes them excellent electrophiles for intramolecular nucleophilic attack. encyclopedia.pubmdpi.com
In the context of synthesizing 1-oxaspiro[4.5]decan-2-ones, the epoxidation of a cyclohexene (B86901) derivative bearing a pendant nucleophile can initiate a cascade of reactions leading to the desired spirocyclic lactone. colab.wswpmucdn.com The stereochemistry of the epoxidation can often be controlled, leading to diastereoselective formation of the spirocycle. colab.ws The regioselectivity of the subsequent epoxide opening is a critical factor and can be influenced by various factors, including the presence of directing groups. nih.gov
| Starting Material | Key Transformations | Product |
| Ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate | Epoxidation, Chelation-controlled epoxide opening | Spiro lactone |
| Spiro cyclohexenones | Diastereoselective epoxidation, Epoxide opening with LiBr/AcOH | Bromo hydrin |
Stereoselective Ring-Opening Reactions
Stereoselective ring-opening of activated small rings is a powerful method for introducing functionality with precise stereochemical control. For instance, the ring-opening of oxazolidinone-fused aziridines with alcohols, often activated by a Lewis acid, provides a direct route to 2-amino ethers. nih.gov
In the synthesis of spiro-oxazolidines, a transition-metal-free [3+2] annulation of azadienes with haloalcohols has been developed. nih.gov This method proceeds under mild conditions with excellent regioselectivity to afford highly functionalized spiro-oxazolidines. nih.gov Another approach involves the regioselective ring closure of aminodiols derived from natural products like (-)-α-pinene. researchgate.net Treatment of these aminodiols with formaldehyde (B43269) can lead exclusively to the formation of spiro-oxazolidines. researchgate.net
| Precursor | Reagent | Product | Key Features |
| Azadienes | Haloalcohols | Spiro-oxazolidines | Transition-metal-free, mild conditions, excellent regioselectivity. nih.gov |
| N-substituted secondary aminodiols | Formaldehyde | Spiro-oxazolidines | Exclusive formation of the spiro product. researchgate.net |
| Oxazolidinone-fused aziridines | Alcohols/Lewis Acid | 2-Amino ethers | Stereocontrolled synthesis. nih.gov |
Stereochemical Control in 1-Oxaspiro[4.5]decane Synthesis
The inherent three-dimensionality of spirocyclic scaffolds like 1-oxaspiro[4.5]decane makes them highly valuable in fields such as medicinal chemistry. nih.govtandfonline.com Controlling the spatial arrangement of substituents through stereoselective synthesis is crucial for optimizing their interaction with biological targets. Methodologies for achieving such control can be broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Synthetic Routes
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For the 1-oxaspiro[4.5]decane framework, several strategies have been developed, often involving cascade or tandem reactions that efficiently build molecular complexity.
One notable approach is the tandem Prins/pinacol reaction. A Lewis acid-catalyzed cascade process using aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol has been developed to synthesize 7-substituted-8-oxaspiro[4.5]decan-1-ones with good yields and high selectivity. rsc.org This method is effective for a wide range of aromatic, aliphatic, and heteroaromatic aldehydes, demonstrating its versatility in creating substituted oxaspiro[4.5]decane scaffolds. rsc.org Although this example leads to a ketone derivative, the underlying principle of controlling the diastereochemical outcome of the cyclization and rearrangement is applicable to the synthesis of related scaffolds.
In the context of spirooxindoles, which share the spirocyclic structural motif, diastereoselective aziridination reactions have been employed to install functionality with specific relative stereochemistry. rsc.org Similarly, palladium-catalyzed C-H arylation reactions have been used to form 3,3'-spirooxindoles, where high diastereoselectivity was observed when using aryl-substituted cyclopropanes. rsc.org These strategies highlight how modern catalytic methods can be harnessed to control diastereoselectivity in the formation of spirocyclic systems.
The table below summarizes representative diastereoselective methods applicable to the synthesis of spirocyclic frameworks.
| Reaction Type | Key Reagents/Catalyst | Substrates | Outcome |
| Tandem Prins/Pinacol | Lewis Acid (e.g., BF₃·OEt₂) | Aldehydes, 1-(4-hydroxybut-1-en-2-yl)cyclobutanol | Good yields and excellent diastereoselectivity for 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org |
| Pd-Catalysed C–H Arylation | Pd(OAc)₂, PCy₃ | Cyclopropanes, N-aryl acrylamides | High diastereoselectivity in the formation of 3,3′-spirooxindoles. rsc.org |
Functionalization and Derivatization Strategies
Once the this compound core is synthesized, its properties can be tuned through various functionalization and derivatization strategies. These modifications are essential for exploring structure-activity relationships (SAR) in medicinal chemistry. nih.gov
Modification of the Amine Moiety
The primary amine group at the C-3 position is a versatile handle for a wide range of chemical transformations. Standard reactions such as acylation, sulfonylation, alkylation, and reductive amination can be used to install diverse substituents. These modifications can alter the compound's polarity, basicity, and ability to form hydrogen bonds, which are critical for modulating pharmacokinetic and pharmacodynamic properties.
A general strategy for functionalizing amine groups in drug candidates involves creating phosphoramidate (B1195095) prodrugs. nih.gov For example, secondary amines in kinase inhibitors have been functionalized with oligoethylene glycol (OEG) phosphate (B84403) in a one-pot synthesis, significantly improving water solubility. nih.gov This approach could be adapted for this compound to enhance its physicochemical properties.
Introduction of Heteroatoms and Substituents
The synthesis of 6-oxa-spiro[4.5]decane derivatives has been achieved through a one-pot reaction involving the ring-opening of benzo[c]oxepines. nih.gov Such strategies, which build the spirocycle while incorporating new functional groups or heteroatoms, are powerful tools for generating diverse libraries of compounds. The challenges in synthesizing complex spirocycles often hinder their development, but high-throughput synthesis and computational methods are helping to overcome these limitations. nih.gov
Scaffold Elaboration for Medicinal Chemistry
The 1-oxaspiro[4.5]decane scaffold serves as a three-dimensional core that can be elaborated to target various biological systems. tandfonline.comwesleyan.edu Its rigid structure allows for the precise projection of functional groups into the binding pockets of proteins. tandfonline.com The development of spirocyclic compounds is a growing area of interest in medicinal chemistry, with applications in treating neurological, infectious, and metabolic diseases, as well as cancer. nih.gov
A patent for 1-oxa-3-azaspiro[4.5]decan-2-one derivatives, which are structurally related to this compound, highlights the potential of this scaffold as a neuropeptide Y (NPY) Y5 receptor antagonist for the treatment of eating disorders. google.com The patent describes the synthesis of a library of analogues by modifying substituents on the nitrogen atom and the cyclohexane (B81311) ring, underscoring the importance of scaffold elaboration in optimizing biological activity. google.com The use of spirocyclic building blocks provides access to underexplored regions of chemical space and can be used to functionalize drug-like compounds to improve their properties.
Structural Characterization and Conformational Analysis
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-NMR spectroscopy of 1-Oxaspiro[4.5]decan-3-amine is expected to show a complex pattern of signals. The protons on the cyclohexane (B81311) ring would likely appear as a series of overlapping multiplets in the upfield region. The protons of the tetrahydrofuran (B95107) ring would also produce distinct signals, with those adjacent to the oxygen atom shifted downfield. The proton attached to the chiral carbon bearing the amine group would present a unique chemical shift, and its coupling to neighboring protons would provide valuable stereochemical information.
¹³C-NMR spectroscopy would complement the proton data by identifying the number of unique carbon environments. The spiro carbon atom would have a characteristic chemical shift. The carbons bonded to the oxygen and nitrogen atoms would also be readily identifiable due to their downfield shifts.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to display characteristic absorption bands that confirm the presence of its key functional groups.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3250 cm⁻¹. libretexts.orgorgchemboulder.com
The N-H bending vibration (scissoring) for a primary amine is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com
A strong, broad band due to N-H wagging is also expected between 910 and 665 cm⁻¹. orgchemboulder.com
The C-N stretching vibration of the aliphatic amine should appear in the 1250-1020 cm⁻¹ region. orgchemboulder.com
The C-O-C stretching of the tetrahydrofuran ring will likely produce a strong absorption band in the fingerprint region, typically around 1150-1050 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry would provide information on the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₉H₁₇NO). The fragmentation pattern would likely involve the loss of the amine group, cleavage of the tetrahydrofuran ring, and fragmentation of the cyclohexane ring, providing further structural confirmation.
X-ray Crystallography and Powder Diffraction Studies
Direct single-crystal X-ray crystallography or powder diffraction data for this compound is not extensively reported in publicly accessible literature. However, studies on related spiro compounds provide valuable insights into the expected solid-state structure. For instance, X-ray diffraction studies on various spiro[indoline-3,4′-pyran] derivatives reveal detailed information about their molecular conformation, bond lengths, and bond angles. iucr.orgnih.govnih.gov
In a hypothetical crystalline state, this compound molecules would likely be linked by intermolecular hydrogen bonds involving the primary amine group (N-H···O and N-H···N interactions), forming complex three-dimensional networks. iucr.orgnih.govnih.gov The spirocyclic nature of the molecule would impose specific conformational constraints on both the tetrahydrofuran and cyclohexane rings. The tetrahydrofuran ring would likely adopt an envelope or twisted conformation, while the cyclohexane ring would exist in a chair conformation to minimize steric strain. Powder diffraction would be a useful technique for phase identification and for analyzing the microstructure of polycrystalline samples. springernature.com
Computational Chemistry and Theoretical Studies
Computational methods are powerful tools for investigating the structural and electronic properties of molecules like this compound, especially when experimental data is limited.
Density Functional Theory (DFT) Calculations for Molecular Geometry
Density Functional Theory (DFT) has become a standard method for accurately predicting the electronic structure and geometry of molecules. mdpi.com For this compound, DFT calculations could be employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations would provide a detailed three-dimensional model of the molecule, helping to understand the spatial arrangement of the atoms and the conformational preferences of the rings. Such studies are crucial for understanding the molecule's reactivity and interactions. mdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The efficient and stereoselective synthesis of 1-Oxaspiro[4.5]decan-3-amine and its derivatives is paramount for extensive biological evaluation. While classical methods for spiroketal formation exist, future research will likely focus on the development of more sophisticated and atom-economical synthetic strategies.
Key areas for exploration include:
Asymmetric Catalysis: The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, will be crucial for the enantioselective synthesis of specific stereoisomers of this compound. This is of significant importance as different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
Domino and Tandem Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially will significantly improve synthetic efficiency by reducing the number of purification steps and minimizing waste.
Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound intermediates and final products.
| Synthetic Approach | Potential Advantages |
| Asymmetric Catalysis | Access to enantiomerically pure compounds, enabling stereochemistry-activity relationship studies. |
| Domino/Tandem Reactions | Increased synthetic efficiency, reduced waste, and lower production costs. |
| Flow Chemistry | Improved reaction control, enhanced safety, and easier scalability. |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. wikipedia.orgrsc.orgnih.govnih.govwikipedia.orgnih.govbldpharm.comresearchgate.net These computational tools can be powerfully applied to the design of novel this compound derivatives with optimized pharmacological properties.
Future applications of AI and ML in this context include:
De Novo Drug Design: Generative models can be trained on existing libraries of bioactive molecules to design novel this compound analogs with desired properties, such as enhanced target affinity or improved pharmacokinetic profiles.
Predictive Modeling: Machine learning algorithms can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable characteristics. nih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of this compound derivatives against specific biological targets, identifying promising hit compounds for further experimental validation.
| AI/ML Application | Impact on Scaffold Design |
| De Novo Design | Generation of novel and diverse chemical entities with tailored properties. |
| Predictive ADMET Modeling | Early identification and elimination of compounds with poor drug-like properties. |
| Virtual Screening | Accelerated identification of potential hit compounds for specific biological targets. |
Advanced Pharmacological Profiling and Target Identification
While the 1-oxaspiro[4.5]decane scaffold is present in numerous natural products with diverse biological activities, the specific pharmacological profile of this compound remains largely unexplored. wikipedia.orgrsc.orgnih.gov Future research should focus on a comprehensive characterization of its biological effects and the identification of its molecular targets.
Key research avenues include:
High-Throughput Screening (HTS): Screening libraries of this compound derivatives against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors, will be instrumental in identifying novel bioactivities.
Phenotypic Screening: Assessing the effects of these compounds in cell-based assays that model various disease states can uncover unexpected therapeutic applications.
Target Deconvolution Techniques: For compounds that exhibit interesting phenotypic effects, techniques such as chemical proteomics and genetic approaches will be necessary to identify their specific molecular targets.
The spiroketal motif is a common feature in many biologically active natural products, suggesting a wide range of potential pharmacological activities for its derivatives. wikipedia.orgrsc.orgnih.gov
Exploration of New Therapeutic Areas for this compound Derivatives
Given the structural novelty of the this compound scaffold, there is significant potential for its application in a variety of therapeutic areas. The inherent three-dimensionality of the spiroketal core could enable selective interactions with biological targets that are challenging for more planar molecules.
Potential therapeutic areas for investigation include:
Neurodegenerative Diseases: The development of ligands for targets implicated in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
Infectious Diseases: The discovery of novel antibacterial, antifungal, or antiviral agents, building upon the known antimicrobial properties of some spiroketal-containing natural products. nih.gov
Oncology: The design of selective anticancer agents that target specific signaling pathways involved in tumor growth and proliferation. nih.gov
Metabolic Disorders: The exploration of derivatives as potential modulators of metabolic pathways relevant to diabetes and obesity.
Green Chemistry Approaches in Oxaspirodecane Synthesis
The principles of green chemistry are increasingly important in modern synthetic chemistry. Future research on the synthesis of this compound should prioritize the development of environmentally benign and sustainable methodologies.
Key green chemistry considerations include:
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the oxaspirodecane core.
Solvent Selection: Minimizing the use of hazardous organic solvents and exploring the use of greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
By focusing on these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of a new generation of innovative medicines.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
